

Prmt5-IN-39: A Technical Guide to a Potent PRMT5 Inhibitor

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Compound of Interest

Compound Name: *Prmt5-IN-39*

Cat. No.: *B15588372*

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Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology. As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a pivotal role in the regulation of gene expression, mRNA splicing, signal transduction, and DNA damage repair. Its dysregulation is implicated in various cancers, making it an attractive focus for the development of small molecule inhibitors. This technical guide provides an in-depth overview of **Prmt5-IN-39**, a potent and orally active inhibitor of PRMT5, detailing its chemical structure, properties, mechanism of action, and the experimental protocols for its evaluation.

Chemical Structure and Properties

Prmt5-IN-39, also identified as compound 107, is a small molecule inhibitor of PRMT5. While the definitive IUPAC name is not publicly available, its chemical structure can be inferred from its deuterated analogue.

Property	Value
Molecular Formula	C ₂₁ H ₁₆ F ₃ N ₅ O
Molecular Weight	427.38 g/mol
SMILES (inferred)	<chem>C1=CC(=C(C=C1OC2C(C(C2N3C=NC4=C(C=C(C(C=C43)C(=O)N)N)C(F)(F)F)N)C)C</chem>
Physical Appearance	Solid
Solubility	Soluble in DMSO

Note: The SMILES string is inferred from the deuterated form and may require confirmation from the primary synthesis literature.

Biological Activity and Mechanism of Action

Prmt5-IN-39 is an orally active inhibitor of PRMT5, demonstrating potent anti-cancer activity. It functions by inhibiting the methyltransferase activity of the PRMT5/MEP50 complex. This inhibition leads to a reduction in the symmetric dimethylation of arginine residues on target proteins, including histones H3 (H3R8me2s) and H4 (H4R3me2s). The decrease in these repressive histone marks can lead to the reactivation of tumor suppressor genes and modulation of oncogenic signaling pathways.

A closely related or identical compound, DW14800 (also known as Compound 39), exhibits a potent PRMT5 inhibitory activity with an IC₅₀ of 17 nM.^[1] This compound has been shown to reduce cellular symmetric dimethylarginine levels and suppress the expression of stemness genes in hepatocellular carcinoma (HCC) cells.^[1]

Signaling Pathway Modulation

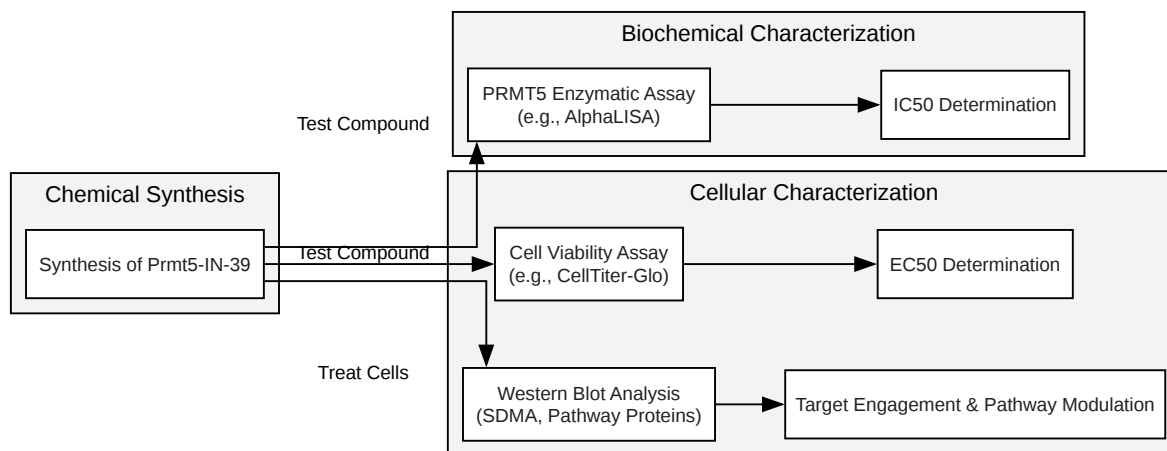
PRMT5 inhibition has been shown to impact several key oncogenic signaling pathways. While specific data for **Prmt5-IN-39** is emerging, the broader class of PRMT5 inhibitors is known to affect:

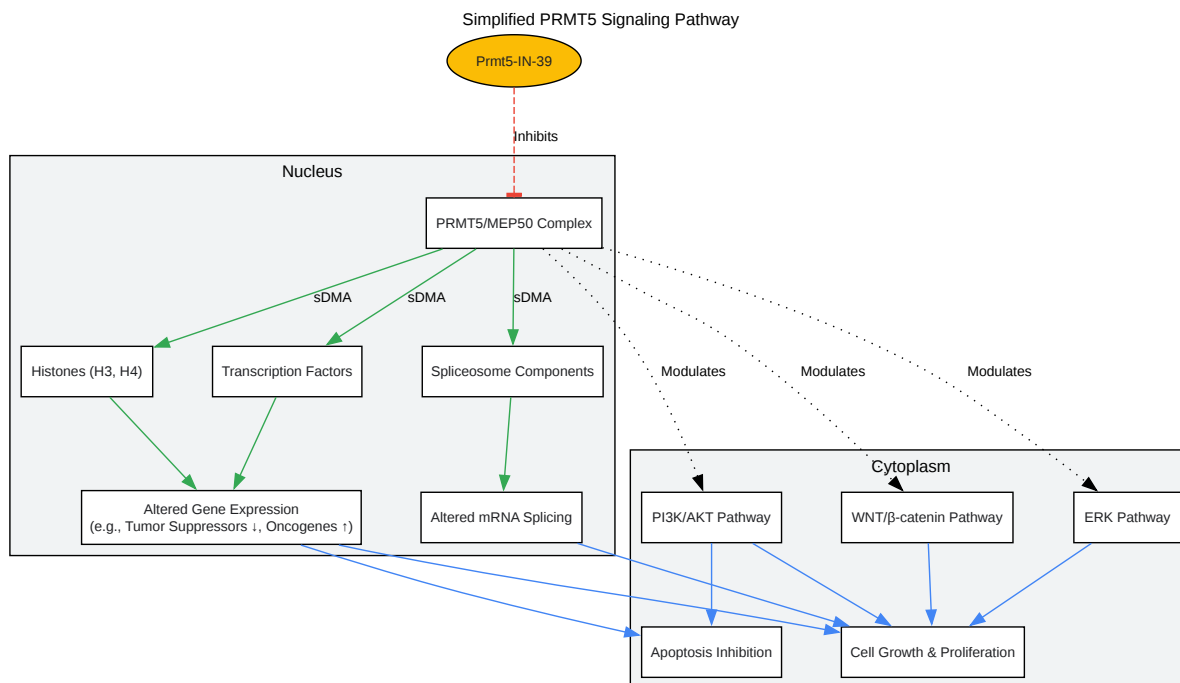
- **PI3K/AKT/mTOR Pathway:** PRMT5 can regulate the activation of AKT, a central node in this pro-survival pathway. Inhibition of PRMT5 can lead to decreased AKT phosphorylation and downstream signaling.

- WNT/ β -catenin Pathway: PRMT5 can epigenetically silence antagonists of the WNT/ β -catenin pathway, leading to its activation. Inhibition of PRMT5 can restore the expression of these antagonists and downregulate WNT signaling.[\[2\]](#)
- ERK Signaling Pathway: PRMT5 has been implicated in the regulation of the ERK pathway, and its inhibition can affect cell proliferation and survival.[\[3\]](#)

The diagram below illustrates the central role of PRMT5 in cellular processes and the points of intervention by inhibitors like **Prmt5-IN-39**.

Workflow for Characterizing Prmt5-IN-39





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